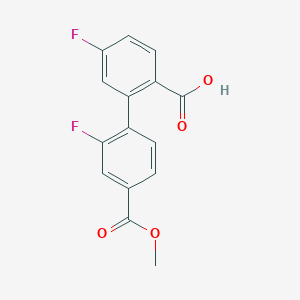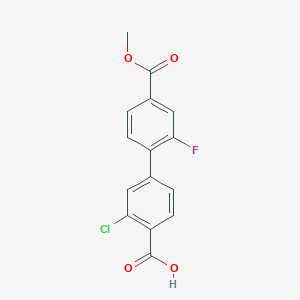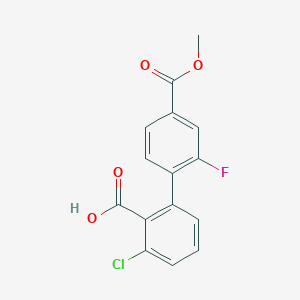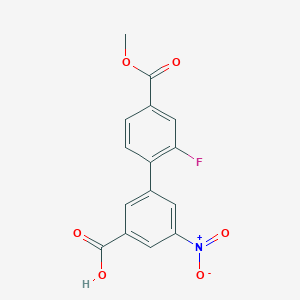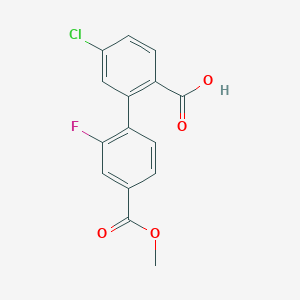
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid (3-FMCB), also known as 5-methoxy-2-fluoro-4-methoxycarbonylbenzoic acid, is a synthetic organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular formula of C9H8O4F and a molecular weight of 204.15 g/mol. 3-FMCB is a versatile compound used in various scientific research applications, such as in the synthesis of pharmaceuticals, organic compounds, and other compounds.
Mechanism of Action
3-FMCB acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins, which are involved in the regulation of inflammation and other physiological processes. The inhibition of COX by 3-FMCB results in the decreased production of prostaglandins, which leads to the decreased inflammation and other physiological effects.
Biochemical and Physiological Effects
3-FMCB has been found to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the regulation of inflammation. In addition, 3-FMCB has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and decreasing the growth of tumor cells. Furthermore, 3-FMCB has been found to have anti-microbial effects, as it has been shown to inhibit the growth of various bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 3-FMCB in lab experiments include its high purity (95%), its low cost, and its versatility in the synthesis of various compounds. However, there are some limitations to its use in lab experiments, such as its limited solubility in water and its sensitivity to light and heat.
Future Directions
For the use of 3-FMCB include its further development as an anti-inflammatory and anti-cancer agent, as well as its use in the synthesis of other compounds, such as benzimidazoles, benzofurans, and quinolines. Additionally, 3-FMCB could be further studied for its potential use in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents. Finally, further research could be conducted to improve its solubility in water and to develop methods to further increase its purity.
Synthesis Methods
3-FMCB is synthesized through a three-step process involving the reaction of 4-formylbenzoic acid with 2-fluoromethyl chloride, followed by the reaction of the resulting product with 5-methoxybenzyl bromide, and finally the addition of sodium hydroxide to the reaction mixture. The overall process yields 3-FMCB in 95% purity.
Scientific Research Applications
3-FMCB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, organic compounds, and other compounds. It is also used as a reagent in the synthesis of various compounds, such as benzimidazoles, benzofurans, and quinolines. In addition, 3-FMCB has been used in the synthesis of novel bioactive compounds, such as antimicrobial agents, anti-inflammatory agents, and anti-cancer agents.
properties
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO5/c1-21-12-6-10(5-11(7-12)15(18)19)13-4-3-9(8-14(13)17)16(20)22-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAPIYQSWMDUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691441 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxycarbonylphenyl)-5-methoxybenzoic acid | |
CAS RN |
1261986-59-7 |
Source


|
| Record name | 2'-Fluoro-5-methoxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








